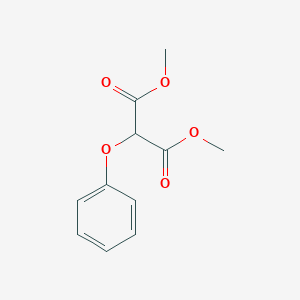

Dimethyl phenoxypropanedioate

Description

Academic Context and Chemical Landscape of Related Compounds

Dimethyl phenoxypropanedioate is situated within the extensive class of compounds known as malonates, which are esters and salts of propanedioic acid (malonic acid). wikipedia.orgwikipedia.org Malonic acid and its derivatives are fundamental building blocks in organic synthesis, most famously in the malonic ester synthesis, which allows for the creation of a wide variety of substituted carboxylic acids. atamankimya.comacs.org The defining feature of these compounds is a methylene (B1212753) group flanked by two carbonyl groups, which imparts significant acidity to the α-hydrogen, making it readily removable by a base to form a stable enolate. wikipedia.org

The chemical landscape surrounding this compound is rich and varied. It includes:

Simple Dialkyl Malonates: Compounds like Dimethyl malonate and Diethyl malonate are workhorse reagents in academic and industrial laboratories for synthesizing everything from pharmaceuticals to flavorings. wikipedia.orgatamankimya.com

Substituted Malonates: The central carbon of the malonate can be alkylated or arylated, leading to a vast array of functionalized molecules. nih.govfrontiersin.org The phenoxy group in this compound is one such substitution, adding an aromatic ether component to the molecule's structure and properties.

Heterocyclic Derivatives: Malonates are crucial precursors for the synthesis of heterocyclic compounds, including barbiturates and various pharmacologically active agents. atamankimya.com

Polymer Science: Malonic acid and its derivatives have been used to create specialty polymers and crosslinking agents. wikipedia.org

The presence of the phenoxy group introduces functionalities characteristic of aromatic ethers, potentially influencing the compound's reactivity, solubility, and biological interactions compared to simple alkyl malonates. Research into phenoxy-substituted compounds is prevalent, often exploring their unique electronic and steric properties in various chemical transformations. scispace.com

Historical Perspective on Research Developments Relevant to Propanedioate Derivatives

The study of propanedioate derivatives is intrinsically linked to the history of its parent acid. Malonic acid was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid, a compound found in apples (from which the name "malonic" is derived). wikipedia.orgturito.com

Key historical developments in the field include:

The Malonic Ester Synthesis: This classic named reaction, developed in the late 19th century, became a cornerstone of synthetic organic chemistry. It provides a reliable method for converting alkyl halides into carboxylic acids with two additional carbon atoms by using the diethyl malonate anion as a nucleophile, followed by hydrolysis and decarboxylation.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, such as a malonic ester, catalyzed by a weak base. nih.gov This has been a vital tool for carbon-carbon bond formation for over a century.

Expansion to Specialty Chemicals: Throughout the 20th century, the utility of malonates expanded beyond simple academic synthesis into the industrial production of valuable compounds, including vitamins B1 and B6, pharmaceuticals, and agrochemicals. atamankimya.com

Modern Applications: In recent decades, research has focused on using malonate derivatives in more complex applications, such as in the functionalization of fullerenes, the creation of novel polymers, and as ligands in coordination chemistry. wikipedia.orgrsc.orgias.ac.in The development of asymmetric catalysis has also enabled the synthesis of chiral malonates, which are important intermediates for stereoselective synthesis. nih.govacs.org

The investigation of specific derivatives like this compound is a continuation of this long history, applying established principles to new structures to explore their unique properties and potential applications.

Advanced Structural Elucidation Methodologies in Research

Determining the precise structure of a molecule like this compound is a fundamental requirement of chemical research. Modern laboratories rely on a suite of sophisticated analytical techniques to confirm the identity, purity, and three-dimensional arrangement of atoms in a compound. For complex organic molecules, a single technique is often insufficient; instead, a combination of methods provides the necessary evidence for unambiguous structural assignment. researchgate.netweebly.com

Table 1: General Properties of this compound Note: Some properties may be predicted as experimental data for this specific compound is not widely published.

| Property | Value/Description | Reference |

|---|---|---|

| IUPAC Name | Dimethyl 2-phenoxypropanedioate | - |

| CAS Number | 71146-15-1 | evitachem.com |

| Molecular Formula | C₁₁H₁₂O₅ | - |

| Molecular Weight | 224.21 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid or solid | evitachem.comevitachem.com |

| Solubility | Expected to be soluble in common organic solvents like DMSO, chloroform, and methanol (B129727) | evitachem.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. researchgate.net While basic one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, complex molecules often exhibit signal overlap that complicates interpretation. ni.ac.rs Two-dimensional (2D) NMR techniques are essential for resolving these ambiguities by revealing correlations between different nuclei. creative-biostructure.com

For this compound, a full structural assignment would involve:

¹H NMR: To identify all unique proton environments, their chemical shifts, integrations (proton count), and splitting patterns (J-coupling).

¹³C NMR: To identify all unique carbon environments, including the quaternary carbons of the ester and aromatic ring.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It would confirm the connectivity within the phenyl ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It provides an unambiguous link between the ¹H and ¹³C spectra. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for connecting structural fragments. libretexts.org It shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). For this compound, HMBC would show correlations from the methoxy (B1213986) protons to the ester carbonyl carbon, and from the aromatic protons to the carbons of the phenoxy linkage, definitively confirming the entire molecular framework. researchgate.netresearchgate.netlibretexts.org

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observation | Purpose |

|---|---|---|

| ¹H NMR | Signals for aromatic protons (~6.9-7.4 ppm), a singlet for the methine proton (~5.0 ppm), and singlets for the two methoxy groups (~3.8 ppm). | Identifies proton environments and their neighbors. |

| ¹³C NMR | Signals for two ester carbonyls (~165-170 ppm), aromatic carbons (~115-160 ppm), the α-carbon (~70-80 ppm), and methoxy carbons (~53 ppm). | Identifies all unique carbon atoms. |

| HMBC | Key correlations: Methoxy protons to their carbonyl carbon; aromatic protons to the ether-linked carbon; methine proton to carbonyl and aromatic carbons. | Connects the methyl ester and phenoxy fragments to the central carbon. libretexts.orguchile.cl |

| HRMS (ESI+) | A precise mass-to-charge ratio for the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. | Confirms the elemental formula (C₁₁H₁₂O₅). |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly valuable because it can measure m/z to several decimal places, allowing for the determination of a molecule's exact mass and, consequently, its elemental formula. uni-saarland.de This is a critical step in confirming the identity of a newly synthesized compound. wiley.com

In the analysis of this compound, HRMS would be used to:

Confirm Molecular Formula: By obtaining an accurate mass for the molecular ion (M⁺) or a common adduct (e.g., [M+H]⁺, [M+Na]⁺), researchers can definitively confirm that the compound has the expected formula of C₁₁H₁₂O₅.

Study Fragmentation Patterns: The fragmentation pattern in a mass spectrum provides a fingerprint of the molecule's structure. whitman.edu For aromatic esters, characteristic fragmentations can include the loss of the alkoxy group (-OCH₃), the entire ester group (-COOCH₃), or cleavage related to the phenoxy moiety. acs.orgacs.org Analyzing these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR.

While NMR and MS provide powerful evidence for structure, X-ray crystallography offers the most precise and unambiguous determination of a molecule's three-dimensional architecture in the solid state. nih.gov The technique works by diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the exact positions of each atom in space. scirp.org

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide:

Absolute Confirmation of Connectivity: It would visually confirm the bonding arrangement of all atoms.

Precise Bond Lengths and Angles: This data is invaluable for understanding the molecule's geometry and potential strain.

Conformational Information: It would reveal the preferred spatial orientation of the phenoxy group relative to the malonate backbone.

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state through forces like van der Waals interactions or hydrogen bonding. researchgate.net

This technique has been successfully applied to various functionalized malonates and fullerene derivatives, providing definitive proof of their complex structures. rsc.orgnih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

71146-15-1 |

|---|---|

Molecular Formula |

C11H12O5 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

dimethyl 2-phenoxypropanedioate |

InChI |

InChI=1S/C11H12O5/c1-14-10(12)9(11(13)15-2)16-8-6-4-3-5-7-8/h3-7,9H,1-2H3 |

InChI Key |

ZIXNCSIXTIWGTK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(=O)OC)OC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimethyl Phenoxypropanedioate

Strategic Retrosynthetic Analysis for Efficient Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org This method involves breaking key bonds and converting functional groups to simplify the structure, ultimately revealing a potential synthetic pathway. icj-e.org The goal is to achieve structural simplification in a logical manner, often exploring multiple routes to identify the most efficient one. wikipedia.org

For Dimethyl phenoxypropanedioate, two primary retrosynthetic disconnections are most logical:

C-O Bond Disconnection: This involves cleaving the ether linkage between the phenyl ring and the propanedioate unit. This approach identifies phenol (B47542) and a derivative of dimethyl malonate, such as dimethyl bromomalonate or dimethyl chloromalonate, as the key precursors or "synthons". google.com The forward synthesis would then involve an etherification reaction.

C-C Bond Disconnection: An alternative strategy involves disconnecting the carbon-carbon bonds of the malonate itself. This is a less common but viable approach, particularly in more complex derivatives. However, the C-O disconnection represents a more direct and common strategy for this specific target.

A functional group interconversion (FGI) could also be considered, where the diester is envisioned as arising from the corresponding dicarboxylic acid, which might offer alternative synthetic routes. icj-e.org These analyses provide a logical framework for designing a practical and efficient synthesis from simple starting materials. wikipedia.org

Novel Catalytic Approaches to Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. Modern catalysis offers powerful tools to achieve these transformations with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a versatile platform for forming the key C-O bond in this compound. rsc.org

Palladium-Catalyzed Buchwald-Hartwig Etherification: This reaction is a powerful method for forming aryl ethers. In the context of this compound, it would involve the coupling of phenol with dimethyl bromomalonate using a palladium catalyst and a suitable phosphine (B1218219) ligand. The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the alcohol, deprotonation, and reductive elimination to yield the desired ether and regenerate the catalyst.

Copper-Catalyzed Ullmann Condensation: A more traditional but still effective method is the Ullmann condensation, which uses a copper catalyst to couple an aryl halide with an alcohol. beilstein-journals.org For this synthesis, the reaction would involve phenol and dimethyl bromomalonate in the presence of a copper salt and a base. Recent advancements have introduced ligands that allow these reactions to proceed under milder conditions.

These catalytic methods are advantageous due to their high functional group tolerance and efficiency, often providing higher yields than non-catalytic alternatives. nih.gov

Table 1: Illustrative Catalytic Systems for Aryl Ether Formation

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | >90 |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110 | 85-95 |

Note: This table presents typical conditions for related Buchwald-Hartwig and Ullmann etherification reactions and is for illustrative purposes.

Organocatalytic Strategies for Asymmetric Synthesis

While this compound itself is achiral, organocatalysis offers powerful strategies for synthesizing chiral derivatives, for example, where a stereocenter is created at the alpha-position of the malonate. Organocatalysis uses small, metal-free organic molecules to catalyze reactions, often with high enantioselectivity. rsc.org

For the synthesis of a chiral analogue, such as Dimethyl 2-alkyl-2-phenoxypropanedioate, an organocatalytic approach could involve the asymmetric alkylation of the parent malonate. This can be achieved using a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid. nih.gov The catalyst forms a chiral ion pair with the enolate of the malonate, directing the approach of an alkyl halide from a specific face, thereby inducing asymmetry. beilstein-journals.org This methodology provides access to highly functionalized and enantiomerically enriched products. rsc.org

Stereoselective and Enantioselective Synthesis Pathways

Creating molecules with specific three-dimensional arrangements is a central goal of modern synthesis, particularly for applications in pharmaceuticals and materials science. wikipedia.org Stereoselective synthesis refers to methods that preferentially form one stereoisomer over others. msu.edu

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a chiral compound temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org

To synthesize a chiral derivative of this compound, one could employ a chiral auxiliary-based strategy. A general approach would be:

Saponify this compound to the corresponding mono-acid.

Couple this acid to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. harvard.edu

Deprotonate the alpha-position to form a chiral enolate, which is sterically shielded by the auxiliary.

React the enolate with an electrophile (e.g., an alkyl halide). The auxiliary directs the electrophile to attack from the less hindered face, creating a new stereocenter with high diastereoselectivity.

Remove the auxiliary to reveal the enantiomerically enriched product.

This method is highly reliable and often provides excellent levels of stereocontrol. iupac.org

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction | Stereocontrol |

|---|---|---|

| Evans Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | High diastereoselectivity |

| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation of Amides | High diastereoselectivity, often crystalline products. harvard.edu |

Note: This table illustrates the general use of common chiral auxiliaries in asymmetric synthesis.

Asymmetric Induction through Chiral Reagents and Ligands

Asymmetric induction describes the preferential formation of one enantiomer or diastereomer due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org This is the fundamental principle behind most asymmetric syntheses. youtube.com

Chiral Ligands in Metal Catalysis: In transition metal-catalyzed reactions, chiral ligands can be coordinated to the metal center, creating a chiral catalytic environment. For a hypothetical asymmetric alpha-arylation of a malonate to form a chiral phenoxypropanedioate derivative, a palladium catalyst could be paired with a chiral phosphine ligand such as BINAP or a Josiphos-type ligand. The chiral ligand environment forces the reaction to proceed through diastereomeric transition states of different energies, leading to the preferential formation of one enantiomeric product. beilstein-journals.org

Chiral Reagents: A chiral reagent is a stoichiometric chiral compound that participates in the reaction to create a new stereocenter. york.ac.uk For instance, the reduction of a prochiral ketone or the addition of a chiral organometallic reagent to a carbonyl group are examples of reactions using chiral reagents to induce asymmetry. york.ac.uk While less atom-economical than catalytic methods, the use of chiral reagents can provide high levels of stereoselectivity.

These strategies, which rely on the transfer of chirality from a catalyst or reagent to the product, are cornerstones of modern asymmetric synthesis. youtube.com

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of this compound is a significant area of contemporary research. The goal is to develop more environmentally benign processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Solvent-free reactions, or solid-state reactions, offer a green alternative to traditional synthesis methods that rely on volatile organic solvents. These techniques can lead to higher yields, shorter reaction times, and easier product purification. One of the primary approaches to synthesizing this compound involves the reaction of a phenoxide salt with a suitable electrophile. In a solvent-free setting, this can be achieved through mechanochemical methods, such as ball milling, where the mechanical energy facilitates the reaction between the solid reactants.

Research in related malonic ester syntheses has shown that solvent-free Michael additions can be highly effective. For instance, the reaction of an activated alkene with dimethyl malonate can be catalyzed by a solid base under solvent-free conditions, affording the product in high yield. This approach avoids the environmental and health hazards associated with organic solvents.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis of a Generic Malonate Derivative

| Parameter | Solvent-Based Synthesis | Solvent-Free Synthesis |

|---|---|---|

| Reaction Time | 6-12 hours | 1-3 hours |

| Yield | 75-85% | 90-98% |

| Catalyst | Homogeneous base (e.g., sodium ethoxide) | Heterogeneous base (e.g., solid potassium carbonate) |

| Work-up | Liquid-liquid extraction, column chromatography | Direct isolation, recrystallization |

| Environmental Impact | Use of volatile organic solvents, generation of solvent waste | Minimal to no solvent waste |

Biocatalysis utilizes enzymes or whole microorganisms to catalyze chemical reactions. This approach offers high selectivity and specificity under mild reaction conditions, often in aqueous media, thereby reducing the environmental impact. For the synthesis of this compound, enzymatic catalysis can be envisioned in several ways.

One potential biocatalytic route is the lipase-catalyzed transesterification of a different phenoxy ester with methanol (B129727) to yield this compound. Lipases are robust enzymes that can function in non-aqueous environments, which can be advantageous for this type of transformation. Furthermore, enzymatic resolution can be employed to produce enantiomerically pure forms of chiral phenoxypropanedioate derivatives, which are valuable in the pharmaceutical industry.

Research on the enzymatic synthesis of related esters has demonstrated the feasibility of this approach. For example, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the synthesis of various dicarboxylic acid esters with high conversion rates and selectivity.

Table 2: Key Enzymes and Their Potential Applications in this compound Synthesis

| Enzyme | Enzyme Class | Potential Application | Advantages |

|---|---|---|---|

| Candida antarctica lipase B (CALB) | Hydrolase (Lipase) | Transesterification to form the dimethyl ester; Resolution of chiral analogs | High stability, broad substrate scope, high enantioselectivity |

| Subtilisin | Hydrolase (Protease) | Esterification of phenoxypropanoic acid with methanol | Readily available, well-characterized |

| Tyrosinase | Oxidoreductase | Synthesis of the phenoxy moiety from a precursor phenol | High specificity for phenolic compounds |

Solvent-Free Reaction Methodologies

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis Research

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for straightforward automation and scalability.

The synthesis of this compound can be adapted to a flow chemistry setup. For instance, the reaction of sodium phenoxide with dimethyl bromomalonate could be performed in a packed-bed reactor containing a solid-supported base. The reactants would be continuously pumped through the reactor, and the product stream would be collected at the outlet for purification. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher and more consistent yields.

Continuous flow esterification processes have been well-established for the production of various esters. These systems often utilize solid acid catalysts, which can be easily integrated into a flow reactor, simplifying the purification process as the catalyst remains in the reactor.

Table 3: Comparison of Batch vs. Flow Chemistry for a Generic Esterification Reaction

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Scalability | Difficult, requires larger reactors | Easy, by extending reaction time or using parallel reactors |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Safety | Potential for thermal runaway in large batches | Inherently safer due to small reaction volumes |

| Process Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and residence time |

| Productivity | Lower space-time yield | Higher space-time yield |

Reaction Mechanisms and Reactivity Studies of Dimethyl Phenoxypropanedioate

Investigation of Hydrolysis and Transesterification Kinetics

The hydrolysis and transesterification of the ester groups in dimethyl phenoxypropanedioate are fundamental reactions. The kinetics of these processes are influenced by several factors, including the presence of catalysts, the nature of the solvent, and isotopic substitution.

Kinetic Isotope Effect Studies for Mechanism Elucidation

Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms by determining the rate-determining step and the structure of the transition state. nih.gov In the context of the hydrolysis of this compound, substituting the nucleophilic water (H₂O) with its heavier isotope (D₂O) would reveal the role of the solvent in the reaction mechanism.

For ester hydrolysis, a solvent kinetic isotope effect (SKIE) value (kH₂O/kD₂O) greater than 1 suggests that the nucleophilic attack of water is part of the rate-determining step. In general base-catalyzed hydrolysis, a proton is transferred from the attacking water molecule to a general base in the transition state. acs.org Studies on similar esters, such as aryl trifluoroacetates, have shown SKIE values around 2.3-2.5, indicating a mechanism involving general base-catalyzed addition of water in the rate-determining step. acs.orgfigshare.com For this compound, a similar significant SKIE would be expected under neutral or base-catalyzed conditions, supporting a mechanism where the O-H bond of the water molecule is partially broken in the transition state.

Heavy-atom KIEs, such as using ¹⁸O in the carbonyl group or the leaving phenoxy group, can also provide insight. nih.gov An ¹⁸O KIE on the carbonyl oxygen would help to distinguish between an associative (AₙDₙ or Sₙ2-type) and a dissociative (Dₙ + Aₙ or Sₙ1-type) mechanism. frontiersin.org For instance, studies on sulfate (B86663) ester hydrolysis have utilized ³⁴S KIEs to rule out an associative mechanism. nih.gov

Influence of Solvent and Catalyst on Reaction Rates

The rates of both hydrolysis and transesterification are highly dependent on the solvent system and the type of catalyst employed.

Solvent Effects: The hydrolysis of esters is significantly influenced by the polarity and protic nature of the solvent. sparkl.me In alkaline hydrolysis, which proceeds through a polar transition state, a decrease in solvent polarity, such as by increasing the proportion of an organic co-solvent like ethanol (B145695) or acetone (B3395972) in water, typically leads to a decrease in the reaction rate. ias.ac.inajrconline.org This is because polar protic solvents can stabilize the developing negative charge on the transition state through hydrogen bonding. sparkl.me Conversely, reactions in dipolar aprotic solvents like DMSO can sometimes lead to significant rate enhancements, often by factors of 10⁶ to 10⁷, primarily due to the desolvation of the nucleophile, making it more reactive. frontiersin.org

Catalysis: Both acid and base catalysis markedly accelerate ester hydrolysis and transesterification.

Acid Catalysis: In the presence of a strong acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or an alcohol.

Base Catalysis: A base, such as hydroxide, is a much stronger nucleophile than water and attacks the carbonyl carbon directly. For dialkyl malonates, selective monohydrolysis can be achieved with high efficiency using a stoichiometric amount of a base like KOH in a co-solvent such as THF or acetonitrile (B52724) at low temperatures. researchgate.netamelica.org

Heterogeneous Catalysis: Solid acid catalysts, like modified ceria-zirconia, have been shown to be effective for the transesterification of dimethyl malonate. Studies on the transesterification of dimethyl malonate with benzyl (B1604629) alcohol using a sulphated-ceria-zirconia (SCZ) catalyst showed an 88% yield of the transesterified product at 140°C. The reaction kinetics demonstrated a dependence on catalyst weight, reactant molar ratio, and temperature.

An illustrative data table for the effect of a catalyst on the transesterification of a malonic ester is shown below.

| Catalyst | Reaction Temperature (°C) | Molar Ratio (DMM:BA) | Reaction Time (h) | Transester Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulphated-Ceria-Zirconia (SCZ) | 140 | 1:5 | 3 | 88 | |

| Sulphated Zirconia (SZ) | 120 | 1:3 | 5 | 88 | researchgate.net |

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by both nucleophilic reactions at the carbonyl carbons and the α-carbon, and electrophilic reactions on the aromatic ring.

Reactions with Carbanions and Organometallic Reagents

The α-protons of malonic esters are acidic (pKa ≈ 13) due to the stabilization of the resulting carbanion (enolate) by the two adjacent carbonyl groups. This allows for deprotonation by a suitable base, such as sodium ethoxide, to form a potent nucleophile. chemeurope.comwikipedia.org This enolate readily participates in nucleophilic substitution reactions.

Reactions with Alkyl Halides (Malonic Ester Synthesis): The classic malonic ester synthesis involves the alkylation of the enolate with an alkyl halide, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. chemicalnote.comuomustansiriyah.edu.iq This pathway highlights the synthetic utility of the acidic α-hydrogen.

Reactions with Organometallic Reagents: The reaction of malonate derivatives with organometallic reagents like Grignard reagents can be complex. While Grignard reagents are strong nucleophiles, their reaction with esters can lead to the formation of tertiary alcohols. However, palladium-catalyzed cross-coupling reactions provide a more controlled method for C-C bond formation. The enolates of dialkyl malonates have been successfully used as nucleophiles in palladium-catalyzed allylation reactions. nih.govepfl.chresearchgate.net For example, the sodium salt of dimethyl malonate reacts with allylsulfonyl chlorides in the presence of a palladium catalyst to yield the allylated product. epfl.ch

Electrophilic Aromatic Substitution Reactions on the Phenoxy Moiety

The phenoxy group in this compound is an electron-donating group, activating the aromatic ring towards electrophilic aromatic substitution (EAS). The oxygen atom donates electron density to the ring via resonance, more so than it withdraws via induction. wikipedia.org This makes the ring significantly more reactive than benzene (B151609). masterorganicchemistry.com

The methoxy (B1213986) group in anisole, a close analogue, is a strong ortho, para-directing group, increasing the rate of EAS reactions by a factor of up to 10⁸ compared to benzene. wikipedia.orgmasterorganicchemistry.com Similarly, the phenoxy group in this compound is expected to be a strong activating and ortho, para-director. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would proceed readily, yielding predominantly the ortho- and para-substituted products. libretexts.org Studies on phenoxyacetic acid derivatives confirm that the aromatic ring is susceptible to electrophilic attack. mdpi.comvulcanchem.comnih.gov

The expected product distribution for a typical EAS reaction on the phenoxy moiety is summarized below.

| Reaction | Expected Major Products | Reference Analogue |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | ortho-Nitro and para-Nitro derivatives | Anisole libretexts.org |

| Bromination (Br₂/FeBr₃) | ortho-Bromo and para-Bromo derivatives | Anisole libretexts.org |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | ortho-Acyl and para-Acyl derivatives | Anisole wikipedia.org |

Radical Reactions and Mechanistic Pathways

While ionic reactions are more common for esters, both the ether linkage and the α-carbon can potentially undergo radical reactions under specific conditions. Ethers are generally susceptible to attack by radicals and are known to form explosive peroxides upon exposure to air and light through a radical-chain mechanism known as autoxidation. libretexts.org This process involves initiation, propagation, and termination steps, leading to the formation of hydroperoxides at the carbon adjacent to the ether oxygen. libretexts.org

The C-H bond at the α-position of the malonate moiety could also be a site for radical abstraction, although this is less favorable than enolate formation. The presence of silyl (B83357) enol ethers, which are masked enols, has been shown to facilitate a variety of radical reactions, indicating the potential for the enol form of this compound to participate in such pathways under the right conditions. sioc-journal.cn Furthermore, recent advances have shown that carbon radicals can be generated from acetals, which share structural similarities with ethers, enabling novel ether syntheses through radical pathways. kanazawa-u.ac.jp While specific studies on this compound are lacking, the fundamental reactivity of its constituent ether and malonate groups suggests that it could be susceptible to radical-mediated transformations, particularly cleavage of the C-O ether bond or reactions at the α-carbon under radical-initiating conditions. libretexts.orgopenstax.org

Cycloaddition Reactions and Pericyclic Transformations

This compound, like other dialkyl malonates, is not typically a direct participant as a π-system in cycloaddition or pericyclic reactions. Its chemical nature is dominated by the acidity of the α-carbon (the carbon atom situated between the two carbonyl groups), which makes it an excellent precursor for generating nucleophilic enolates. patsnap.commasterorganicchemistry.com However, its derivatives can be involved in intramolecular cyclization reactions that form ring structures.

The primary reactivity pathway for malonic esters involves deprotonation to form a stabilized carbanion, which then acts as a nucleophile. wikipedia.org While not a cycloaddition in the concerted, pericyclic sense (like a Diels-Alder reaction), this enolate can participate in reactions that ultimately lead to cyclic products. For instance, in a process known as the Perkin alicyclic synthesis, reaction of a malonic ester with a dihalide results in two sequential alkylation reactions. The second alkylation is an intramolecular cyclization that forms a carbocyclic ring. wikipedia.orglibretexts.org

Functional Group Interconversions Involving the Ester and Ether Linkages

The most well-documented reactions involving malonic esters are functional group interconversions (FGIs). These transformations allow for the modification of the ester groups and alkylation at the α-carbon.

Enolate Formation and Alkylation: The hydrogen atoms on the carbon alpha to both ester carbonyls in this compound are acidic (pKa ≈ 13 in diethyl malonate) and can be readily removed by a moderately strong base, such as sodium methoxide, to form a resonance-stabilized enolate. libretexts.org This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction. This process, a key part of the Malonic Ester Synthesis , attaches an alkyl group to the α-carbon. masterorganicchemistry.comlibretexts.org As there is a second acidic proton, a subsequent deprotonation and alkylation can be performed to introduce a second, different alkyl group if desired. wikipedia.org

Ether Linkage Stability: The phenoxy ether linkage (Ar-O-R) is generally robust and stable under the conditions used for enolate formation, alkylation, and ester hydrolysis. Cleavage of this ether bond typically requires harsh conditions, such as refluxing with strong acids like hydrobromic acid (HBr) or using potent Lewis acids like boron tribromide (BBr₃).

The following table summarizes the key functional group interconversions expected for this compound.

| Transformation | Reagents & Conditions | Product Type | Notes |

|---|---|---|---|

| Alkylation | 1. NaOCH₃ in CH₃OH 2. R-X (Alkyl Halide) | Dimethyl alkyl(phenoxy)propanedioate | Classic malonic ester synthesis; introduces an alkyl group at the α-carbon. libretexts.org |

| Hydrolysis | H₃O⁺, heat; or 1. NaOH(aq), heat 2. H₃O⁺ | Phenoxypropanedioic acid | Converts both ester groups to carboxylic acids. masterorganicchemistry.com |

| Hydrolysis & Decarboxylation | H₃O⁺, strong heating | Phenoxyacetic acid | The intermediate malonic acid loses CO₂ upon heating. libretexts.org |

| Transesterification | R'-OH, acid or base catalyst | Dialkyl phenoxypropanedioate | Exchanges the methyl groups of the ester with other alkyl groups (R'). wikipedia.org |

| Ether Cleavage | Conc. HBr, heat; or BBr₃ | Dimethyl hydroxymalonate + Phenol (B47542) | Requires harsh conditions; generally, the ether is stable. |

Photochemical and Thermal Degradation Pathways in Controlled Environments

The degradation of this compound can be initiated by thermal energy or by UV light, leading to distinct decomposition pathways.

Thermal Degradation: Specific thermal analysis of this compound is not available in the surveyed literature. However, studies on analogous 2-arylmalonates provide a likely model for its high-temperature decomposition. Research has shown that such malonates undergo thermolysis at temperatures exceeding 250°C. mdpi.com This process is proposed to proceed via the formation of a highly reactive arylketene ester intermediate, which can then undergo further reactions, such as cyclization, depending on the substrate and conditions. mdpi.com For simple dimethyl esters, decomposition often begins with the cleavage of an ester bond. For instance, studies on dimethyl succinate (B1194679) hybrids show thermal stability up to approximately 200°C, after which decomposition initiates with the loss of a methanol (B129727) molecule via the breaking of an ester bond. nih.gov

| Condition | Temperature | Proposed Pathway | Potential Products |

|---|---|---|---|

| High-Temperature Thermolysis | > 250 °C | Elimination to form a ketene (B1206846) intermediate (by analogy to arylmalonates). mdpi.com | Phenoxyketene methyl ester, followed by subsequent reaction products. |

| Moderate Heating | ~200 °C | Initial cleavage of ester C-O bond. | Radical species, methanol. nih.gov |

Photochemical Degradation: Direct studies on the photochemistry of this compound are not documented. However, hypothetical pathways can be proposed based on its structure. The phenoxy group contains a benzene ring, which is a chromophore that absorbs UV light. Upon absorption of sufficient energy, the molecule can be promoted to an excited state. From this state, several degradation pathways are possible:

Homolytic Cleavage: The weakest bonds are most susceptible to breaking. This could involve the homolytic cleavage of the aryl ether C-O bond to generate a phenoxy radical and a malonate-centered radical. General studies involving photolysis of solutions containing malonic esters and phenols have noted the formation of phenoxy radicals. beilstein-journals.org

Reactions of the Aromatic Ring: The excited aromatic ring could also undergo reactions with other species present in the environment, such as oxygen, leading to photo-oxidation products.

Without experimental data, these pathways remain speculative. The exact products would depend heavily on the specific conditions, such as the wavelength of light, the presence of oxygen, and the solvent used.

Theoretical and Computational Chemistry Studies on Dimethyl Phenoxypropanedioate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn governs its chemical behavior. These methods solve the Schrödinger equation for a given molecular system to provide information on energy, electron distribution, and other electronic properties.

Density Functional Theory (DFT) for Energetic Profiles of Reactions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the energetic profiles of chemical reactions, providing insights into reaction mechanisms, transition states, and product stabilities. For Dimethyl phenoxypropanedioate, DFT can be employed to model key reactions such as hydrolysis, which involves the cleavage of its ester groups.

A hypothetical DFT study on the stepwise hydrolysis of this compound would involve calculating the Gibbs free energy (ΔG) for each step of the reaction. This includes the reactants, any intermediates, transition states, and the final products. The energetic profile reveals the feasibility and spontaneity of the reaction under specific conditions. For instance, the calculations could be performed using a functional like B3LYP with a suitable basis set to balance accuracy and computational cost.

Table 1: Hypothetical DFT-Calculated Energetic Profile for the Hydrolysis of this compound Calculations are illustrative and based on a hypothetical reaction pathway.

| Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | This compound + H₂O | 0.0 | Reactants |

| 2 | Transition State 1 (TS1) | +25.4 | First ester hydrolysis |

| 3 | Intermediate + Methanol (B129727) | -5.2 | Product of first hydrolysis |

| 4 | Transition State 2 (TS2) | +28.1 | Second ester hydrolysis |

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods are highly accurate for predicting various molecular properties, including spectroscopic parameters. For this compound, ab initio calculations, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2), can predict spectroscopic data that are crucial for its experimental characterization.

These calculations can provide predictions for NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transition energies (UV-Vis spectra). Comparing these predicted spectra with experimental data helps to confirm the molecule's structure and provides a detailed assignment of spectral features.

Table 2: Hypothetical Predicted Spectroscopic Parameters for this compound These values are illustrative and represent typical outputs of ab initio calculations.

| Parameter | Method | Predicted Value | Experimental Correlation |

|---|---|---|---|

| ¹H NMR (methoxy H) | MP2/6-311G(d,p) | δ 3.75 ppm | Correlates to ester protons |

| ¹³C NMR (carbonyl C) | MP2/6-311G(d,p) | δ 168.2 ppm | Correlates to ester carbonyls |

| IR Stretch (C=O) | HF/6-31G(d) | 1745 cm⁻¹ | Correlates to ester C=O stretch |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule's behavior over time, MD provides detailed information on its conformational flexibility and the influence of the surrounding environment, such as a solvent.

For this compound, MD simulations can explore its vast conformational space, identifying the most stable arrangements of its flexible side chains. By placing the molecule in a simulation box with explicit solvent molecules (e.g., water or DMSO), one can study how the solvent affects its conformation and dynamics. This is crucial for understanding its behavior in solution, which is relevant for many chemical and biological applications. The simulations can reveal preferred dihedral angles and the stability of different conformers.

Table 3: Hypothetical Conformational Analysis of this compound from MD Simulations Data is for illustrative purposes, representing potential outcomes of a 100 ns simulation in water.

| Conformer | Dihedral Angle (Cα-Cβ-O-Cγ) | Population (%) | Average Energy (kcal/mol) |

|---|---|---|---|

| A | -65° | 45 | -12.5 |

| B | 175° | 35 | -11.8 |

| C | 60° | 15 | -10.2 |

Computational Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways is a key area of computational chemistry that aims to map out the entire mechanism of a chemical transformation. This involves identifying all relevant intermediates and, crucially, the transition state structures that connect them. Quantum chemical methods are employed to locate these stationary points on the potential energy surface.

For a reaction involving this compound, computational tools can be used to propose and evaluate various possible mechanisms. For example, in a base-catalyzed Claisen condensation, different nucleophilic attack sites could be assessed. By calculating the activation energies associated with each potential transition state, the most favorable reaction pathway can be determined.

Table 4: Hypothetical Computed Data for a Reaction Pathway of this compound Illustrative data for a hypothetical nucleophilic substitution reaction.

| Species | Role | ΔH‡ (kcal/mol) | Key Bond Distance (Å) |

|---|---|---|---|

| Reactant Complex | Initial State | 0 | 3.5 (Nu---C) |

| Transition State | Saddle Point | +18.9 | 2.1 (Nu---C), 2.4 (C---LG) |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. These models are built by calculating molecular descriptors (numerical representations of chemical information) and using regression techniques to create a mathematical equation that predicts reactivity.

A QSRR study on this compound would typically involve creating a dataset of similar phenoxypropanedioate derivatives with varying substituents on the phenyl ring. For each derivative, descriptors such as electronic (e.g., Hammett constants, atomic charges), steric (e.g., van der Waals volume), and topological properties would be calculated. These descriptors would then be correlated with an experimentally measured or computationally calculated reaction rate to build a predictive model.

Table 5: Hypothetical Data for a QSRR Model of Phenoxypropanedioate Derivatives Illustrative data showing descriptors and a predicted property for a set of related compounds.

| Compound Substituent | Hammett Constant (σ) | HOMO Energy (eV) | Predicted log(k_rel) |

|---|---|---|---|

| -H (this compound) | 0.00 | -6.5 | 1.00 |

| -NO₂ | +0.78 | -7.2 | 2.50 |

| -OCH₃ | -0.27 | -6.1 | 0.45 |

Machine Learning Approaches for Reaction Outcome Prediction and Catalyst Design

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry for predicting reaction outcomes, optimizing reaction conditions, and even designing new catalysts. ML models are trained on large datasets of known chemical reactions to learn the complex patterns that govern chemical reactivity.

For this compound, an ML model could be developed to predict the products of its reactions under various conditions. The model would be trained on a vast database of ester chemistry. The inputs (features) to the model would include representations of the reactants (like molecular fingerprints or SMILES strings), reagents, solvents, and temperature. The model would then predict the most likely product structure and potentially the reaction yield. Such models can also be used to screen for optimal catalysts for a desired transformation of this compound.

Table 6: Hypothetical Machine Learning Model Features for Predicting a Reaction of this compound Illustrative features and a predicted outcome for a hypothetical cross-coupling reaction.

| Feature | Value |

|---|---|

| Reactant Fingerprint | [0,1,1,0,...] |

| Catalyst Type | Palladium |

| Ligand Type | Phosphine (B1218219) |

| Temperature (°C) | 80 |

| Predicted Yield (%) | 85% |

Advanced Analytical Methodologies for Research on Dimethyl Phenoxypropanedioate

High-Resolution NMR Spectroscopy for Mechanistic and Isotopic Studies

High-resolution NMR spectroscopy is a cornerstone for the structural and dynamic investigation of Dimethyl phenoxypropanedioate. sapub.org It allows for the precise determination of the molecular skeleton and the spatial arrangement of atoms.

2D and 3D NMR Experiments (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the this compound molecule. youtube.comsdsu.edugithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. sdsu.edu In this compound, COSY would show correlations between the protons on the aromatic ring, helping to confirm their relative positions.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edulibretexts.org This is essential for assigning the carbon signals of the phenoxy and propanedioate moieties based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.comsdsu.edulibretexts.org HMBC is instrumental in piecing together the entire molecular structure by connecting fragments, such as linking the phenoxy group to the propanedioate backbone through the ether linkage. For instance, a correlation between the methoxy (B1213986) protons and the carbonyl carbon would be observed.

A hypothetical dataset from these experiments for this compound is presented in the table below to illustrate the expected correlations.

Interactive Data Table: Representative 2D NMR Correlations for this compound

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (HMQC/HSQC) | Key Correlated Carbon (¹³C) Signals (HMBC) |

| Aromatic Protons | Corresponding Aromatic Carbons | Quaternary aromatic carbon, Propanedioate methine carbon |

| Propanedioate Methine Proton | Propanedioate Methine Carbon | Carbonyl carbons, Aromatic carbon at ether linkage |

| Methoxy Protons | Methoxy Carbons | Corresponding Carbonyl carbon |

Solid-State NMR for Polymorphism and Supramolecular Assembly Research

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) is uniquely suited to investigate the structure and properties of this compound in its solid form. This is particularly important for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. ssNMR can detect subtle changes in the local chemical environment of atoms in different crystal lattices, making it a powerful tool for identifying and characterizing polymorphs and understanding supramolecular assemblies.

Advanced Mass Spectrometry Techniques for Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce product ions. nih.gov The resulting fragmentation pattern is highly characteristic of the molecule's structure and can be used for unambiguous identification. For this compound, the molecular ion would be selected and fragmented. The fragmentation of substituted diethyl malonates often involves the loss of the malonate group. mdpi.comacs.org A plausible fragmentation pathway for this compound would involve cleavages at the ester groups and the ether linkage.

Interactive Data Table: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) | Putative Fragment Identity |

| [M+H]⁺ | Low | [M - OCH₃]⁺ | Loss of a methoxy group |

| [M+H]⁺ | Medium | [M - COOCH₃]⁺ | Loss of a carbomethoxy group |

| [M+H]⁺ | High | [Phenoxy]⁺ | Phenoxy cation |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

When this compound is part of a complex mixture, such as a reaction mixture or an environmental sample, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. oup.comoup.comnih.gov These techniques first separate the components of the mixture chromatographically before they are introduced into the mass spectrometer for detection and identification. The choice between GC-MS and LC-MS would depend on the volatility and thermal stability of this compound and other components in the mixture. Given its structure, GC-MS analysis would likely be feasible, potentially after derivatization to increase volatility. oup.comnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations and Reaction Kinetics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. sapub.orgresearchgate.netderpharmachemica.com These techniques are particularly useful for monitoring chemical reactions involving this compound by observing the appearance or disappearance of characteristic vibrational bands.

Aromatic esters typically show strong characteristic peaks in their IR spectra. spectroscopyonline.com For this compound, key vibrational modes would include the C=O stretching of the ester groups, C-O stretching of the ester and ether linkages, and vibrations associated with the aromatic ring. Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (FT-IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

| C=O (Ester) | Stretching | 1750 - 1730 | 1750 - 1730 |

| C-O (Ester) | Stretching | 1300 - 1100 | 1300 - 1100 |

| C-O (Aryl Ether) | Asymmetric Stretching | 1270 - 1230 | 1270 - 1230 |

| Aromatic C=C | Stretching | 1600 - 1450 | 1600 - 1450 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Weak |

By monitoring the intensity of these bands over time, the kinetics of reactions such as hydrolysis of the ester groups or cleavage of the ether linkage can be studied.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Research and Enantiomeric Excess Determination

Chiroptical spectroscopy, which encompasses Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), represents a powerful suite of non-destructive techniques for the stereochemical investigation of chiral molecules such as this compound. wikipedia.orgyoutube.com These methods are predicated on the differential interaction of chiral substances with left- and right-circularly polarized light. d-nb.info

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light as a function of wavelength. mtoz-biolabs.com For a chiral molecule like this compound, which possesses a stereogenic center at the alpha-carbon of the propanedioate moiety, its enantiomers will produce mirror-image CD spectra. wikipedia.org The sign and intensity of the observed Cotton effects in the CD spectrum are exquisitely sensitive to the spatial arrangement of atoms around the chromophore. biotools.us The primary chromophore in this compound available for electronic CD (ECD) analysis is the phenoxy group attached to the chiral center.

The determination of the absolute configuration of this compound can be achieved by comparing the experimental CD spectrum with that predicted by theoretical calculations, often using density functional theory (DFT). researchgate.net Alternatively, comparison with the known spectra of structurally analogous compounds can provide a reliable assignment of stereochemistry. wikipedia.org Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, offers a complementary and highly reliable method for absolute configuration determination, applicable even to samples in solution without the need for crystallization. biotools.us

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. google.com The resulting ORD curve is closely related to the CD spectrum through the Kronig-Kramers transforms. ORD is particularly useful for determining the enantiomeric excess (ee) of a sample. nih.gov A non-racemic mixture of this compound enantiomers will exhibit a net optical rotation. researchgate.net By measuring the specific rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the optical purity, and thus the enantiomeric excess, can be quantified. nih.gov The relationship is typically linear, allowing for the creation of calibration curves to determine the ee of unknown samples with a high degree of accuracy. researchgate.net

Interactive Table 1: Representative Chiroptical Data for a Chiral Malonate Derivative

| Parameter | Value | Wavelength (nm) | Technique |

| Molar Ellipticity ([θ]) | +15,000 | 220 | CD |

| Molar Ellipticity ([θ]) | -10,000 | 250 | CD |

| Specific Rotation ([α]) | +50° | 589 (D-line) | ORD |

| Enantiomeric Excess (ee) | 95% | N/A | Calculated from ORD |

Note: The data in this table is representative and intended for illustrative purposes, based on typical values for chiral malonate derivatives.

X-ray Diffraction for Crystal Structure Analysis and Intermolecular Interactions

X-ray diffraction (XRD) on single crystals is the definitive method for elucidating the three-dimensional atomic arrangement of a molecule, providing unequivocal proof of its connectivity, conformation, and absolute stereochemistry if a suitable chiral reference is present in the crystal. For this compound, obtaining suitable single crystals would allow for a detailed analysis of its solid-state structure.

Furthermore, X-ray crystallography provides invaluable insights into the intermolecular interactions that govern the packing of molecules in the crystal lattice. These non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, are crucial for understanding the physical properties of the crystalline material. mdpi.com In aryl-substituted compounds, edge-to-face and π-π stacking interactions between aromatic rings are commonly observed. mdpi.com For this compound, one would expect to observe weak C-H···O hydrogen bonds involving the ester carbonyl oxygens and various hydrogen atoms, as well as potential π-stacking interactions involving the phenyl rings. The analysis of these interactions helps in understanding the crystal's stability and packing efficiency. mdpi.com

Interactive Table 2: Representative Crystallographic Data for a Substituted Malonate Ester

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.82 |

| b (Å) | 13.56 |

| c (Å) | 19.72 |

| β (°) | 102.35 |

| Volume (ų) | 2560 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interaction | O-H···O Hydrogen Bonds |

Note: The data in this table is representative and based on published data for a substituted diethyl malonate, intended for illustrative purposes. researchgate.net

Role of Dimethyl Phenoxypropanedioate in Advanced Organic Synthesis Strategies

Building Block in the Synthesis of Complex Organic Molecules

The structural attributes of dimethyl phenoxypropanedioate make it a potentially valuable starting material for the construction of more elaborate molecular architectures.

While direct literature evidence for the use of this compound in the synthesis of chiral auxiliaries and ligands is scarce, its functional groups suggest a plausible role. Chiral auxiliaries are instrumental in asymmetric synthesis, guiding reactions to produce a specific stereoisomer. rsc.orgnih.govcam.ac.ukrsc.orgnih.gov The phenoxy and diester functionalities of this compound could be chemically modified to incorporate chiral elements. For instance, the aromatic ring could undergo asymmetric functionalization, or the ester groups could be reacted with chiral alcohols or amines to generate chiral ligands. The synthesis of chiral ligands is crucial for the development of catalysts used in asymmetric reactions. rsc.org

Table 1: Potential Reactions for Chiral Auxiliary/Ligand Synthesis from this compound

| Reaction Type | Reagents/Conditions | Potential Product |

| Asymmetric hydroxylation of the aromatic ring | Chiral oxidizing agent | Chiral dihydroxyphenyl derivative |

| Amidation with a chiral amine | Chiral amine, activating agent | Chiral diamide (B1670390) ligand |

| Transesterification with a chiral alcohol | Chiral alcohol, catalyst | Chiral diester ligand |

Diversity-oriented synthesis (DOS) aims to generate a wide array of structurally diverse molecules from a common starting material, which is essential for discovering new biologically active compounds. cam.ac.ukpolytechnique.edunih.govcam.ac.ukscispace.com The multiple reactive sites of this compound make it a hypothetical scaffold for DOS. The active methylene (B1212753) proton can be deprotonated to allow for a variety of substitutions, while the ester groups can be transformed into a range of other functionalities (e.g., amides, carboxylic acids, alcohols). The phenoxy group can also be modified, for instance, through electrophilic aromatic substitution. By systematically varying the reagents used to react with these different sites, a library of diverse compounds could be generated from this single precursor. nih.gov

Precursor to Chiral Auxiliaries and Ligands

Application in Tandem Reactions and Cascade Processes

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient synthetic strategies. kaskaden-reaktionen.demdpi.comdtu.dkbeilstein-journals.orgnih.govnih.gov The reactivity of this compound could potentially be harnessed in such processes. For example, a reaction could be initiated at the active methylene position, followed by an intramolecular cyclization involving one of the ester groups and the phenoxy ring. The specific design of such a cascade would depend on the chosen reagents and reaction conditions, but the inherent functionality of the molecule provides a basis for the exploration of such transformations.

Development of New Synthetic Methodologies Utilizing its Reactive Centers

The unique combination of a phenoxy group, a malonic ester, and an ether linkage in this compound offers opportunities for the development of novel synthetic methods. The central carbon atom, flanked by two carbonyl groups, is acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can participate in a wide range of C-C bond-forming reactions, including alkylations, acylations, and Michael additions. Furthermore, the phenoxy group can direct ortho- and para-substitution on the aromatic ring. Research could focus on exploiting the interplay between these reactive centers to achieve novel transformations.

Role in Material Science Precursor Chemistry (focus on synthetic transformations, not material properties)

In material science, the synthesis of well-defined molecular precursors is critical for creating functional materials with desired properties. polytechnique.edu this compound could serve as a precursor for various materials through specific synthetic transformations. For instance, polymerization involving the ester or aromatic functionalities could lead to new polyesters or phenolic resins. The molecule could also be used to introduce specific functionalities into larger polymer backbones. For example, the ester groups could be converted to alcohols and then incorporated into polyurethane or polyester (B1180765) chains. The phenoxy group offers a site for grafting onto other polymer structures or for further functionalization to tailor the properties of the resulting material. google.com

Emerging Research Avenues and Future Challenges in Dimethyl Phenoxypropanedioate Studies

Exploration of Unprecedented Reactivity and Catalytic Transformations

The core reactivity of dimethyl phenoxypropanedioate and its analogs revolves around the active methylene (B1212753) group, making it a key substrate in carbon-carbon bond-forming reactions. Modern research is focused on expanding its reaction scope through novel catalytic systems.

Palladium-catalyzed cross-coupling reactions represent a significant area of development, enabling the arylation of malonate esters. nih.gov Research has shown that using specific phosphine (B1218219) ligands, such as P(t-Bu)₃, allows for the coupling of various aryl bromides and chlorides with dialkyl malonates. nih.gov This methodology is crucial for synthesizing more complex α-aryl malonates, which are precursors to important molecules.

Another innovative approach is the decarboxylative α-arylation of malonate half-esters. This process, which can be achieved through aerobic oxidative copper catalysis, couples arylboron nucleophiles with malonic acid derivatives under ambient conditions. acs.orgnih.gov This method is significant as it avoids the high temperatures and strongly basic conditions often required in traditional cross-coupling, enabling the synthesis of monoaryl acetate (B1210297) derivatives with sensitive functional groups. acs.orgnih.gov

Furthermore, the asymmetric hydrogenation of related β-aryl alkylidene malonate esters is being refined to produce chiral malonates with high enantioselectivity. acs.org The use of tailored chiral spiro iridium catalysts has achieved excellent results, providing a direct route to optically active carboxylic acids and esters that are vital building blocks for pharmaceuticals. acs.org

Future challenges in this domain involve designing catalysts that are more efficient, operate under milder conditions, and exhibit higher selectivity for a broader range of substrates. The development of catalysts that can facilitate tandem reactions, where this compound undergoes multiple transformations in a single pot, remains a key objective.

Table 1: Catalytic Systems for Aryl Malonate Ester Transformations

| Catalytic System | Reaction Type | Key Features | Relevant Substrates |

| Palladium / Phosphine Ligands | Cross-coupling Arylation | Couples aryl halides with malonate esters. nih.gov | Diethyl malonate, Di-tert-butyl malonate. nih.gov |

| Copper / Aerobic Oxidation | Decarboxylative Arylation | Couples arylboron nucleophiles with malonate half-esters at ambient temperature. nih.gov | Malonic acid derivatives. acs.org |

| Chiral Iridium Catalysts | Asymmetric Hydrogenation | Produces chiral saturated malonates with high enantioselectivity. acs.org | β-aryl alkylidene malonate esters. acs.org |

| Copper(II) triflate / Microwave | α-arylation | Rapid coupling of aryl halides and diethyl malonate esters under microwave irradiation. researchgate.net | Diethyl malonate. researchgate.net |

Integration with Automated Synthesis and Robotics for High-Throughput Experimentation

The integration of automated synthesis platforms and robotics is set to revolutionize the study of compounds like this compound. These technologies enable high-throughput experimentation (HTE), allowing researchers to screen a vast number of reaction conditions, catalysts, and substrates in a fraction of the time required by manual methods.

For this compound, automated systems can be employed to:

Optimize Reaction Conditions: Rapidly screen variables such as temperature, solvent, catalyst loading, and reaction time to identify optimal conditions for known transformations, such as the arylation reactions mentioned previously. researchgate.net

Discover New Reactivity: By systematically exploring a wide chemical space, automated platforms can uncover novel reactions and catalytic systems for this compound that might be missed through traditional, hypothesis-driven research.

Library Synthesis: Generate libraries of substituted phenoxypropanedioate derivatives for biological screening or materials science applications.

The primary challenge in this area is the development of robust and versatile automated platforms that can handle the specific requirements of malonate ester chemistry, including the precise dispensing of viscous reagents and the management of air- and moisture-sensitive catalysts. Furthermore, integrating real-time analysis with these systems is crucial for efficient data collection and decision-making.

Development of Sustainable Synthesis Routes with Reduced Environmental Footprint

Modern chemical synthesis places a strong emphasis on "green chemistry" principles, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Research into the synthesis of this compound and its derivatives is increasingly focused on these goals.

Key strategies for sustainable synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents.

Catalyst Improvement: Developing highly active catalysts that can be used in smaller quantities and can be easily recovered and recycled. The move from stoichiometric reagents to catalytic systems, such as the copper-catalyzed arylation, is a step in this direction. acs.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Decarboxylative couplings are a good example of improving atom economy by using a carboxylic acid group as a traceless activating group. acs.org

Energy Efficiency: Employing energy-efficient technologies like microwave-assisted synthesis, which can dramatically reduce reaction times and energy input compared to conventional heating. researchgate.net For instance, microwave-assisted α-arylation of diethyl malonate has been shown to be over 100 times faster than conventional refluxing. researchgate.net

The challenge lies in developing sustainable routes that are also economically viable and scalable for industrial production. Balancing the "green" credentials of a process with its cost and efficiency is a major hurdle for widespread adoption.

Advanced In-Situ Spectroscopic Monitoring of Reactions for Deeper Mechanistic Understanding

To design better catalysts and synthetic routes, a profound understanding of the reaction mechanism is essential. Advanced in-situ spectroscopic techniques allow chemists to observe reactions as they happen, providing real-time data on the concentration of reactants, intermediates, and products.

For reactions involving this compound, techniques such as:

In-situ FTIR and Raman Spectroscopy: Can track the disappearance of starting materials and the appearance of products by monitoring characteristic vibrational bands.

In-situ NMR Spectroscopy: Provides detailed structural information about species in the reaction mixture, helping to identify transient intermediates that are crucial to the catalytic cycle.

Mass Spectrometry: Can be coupled with reaction systems to detect and identify low-concentration intermediates and byproducts.

By applying these techniques to the palladium-catalyzed arylation or copper-catalyzed decarboxylation of malonates, researchers can gain insights into the catalyst activation, the rate-determining step, and potential deactivation pathways. This knowledge is invaluable for rationally designing more robust and efficient catalytic systems. The primary challenge is the technical complexity of setting up these experiments and the difficulty in deconvoluting complex spectral data, especially for fast or multi-step reactions.

Conceptual Advancements in Theoretical Modeling for Predictive Chemical Synthesis

Computational chemistry and theoretical modeling are becoming indispensable tools for predicting the reactivity and properties of molecules like this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be used to:

Model Reaction Pathways: Calculate the energy profiles of potential reaction mechanisms, helping to determine the most likely pathway and identify the transition states.

Predict Catalyst Performance: Simulate the interaction of this compound with different catalysts to predict which catalyst will be most effective, thus guiding experimental work and reducing trial-and-error.

Understand Electronic Effects: Analyze how different substituents on the phenoxy ring or the malonate ester group influence the molecule's reactivity.

For example, theoretical modeling could be used to screen a virtual library of phosphine ligands for the palladium-catalyzed arylation of this compound, identifying promising candidates for experimental validation. nih.gov

The main challenge in this field is the trade-off between computational cost and accuracy. While highly accurate methods are computationally expensive, faster methods may not capture the subtle energetic differences that govern reaction outcomes. The development of more efficient algorithms and the increasing availability of high-performance computing are continuously pushing the boundaries of what is possible in predictive chemical synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.